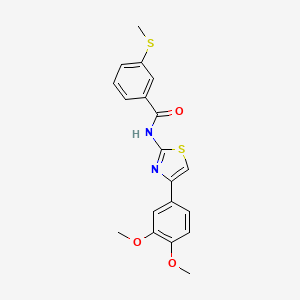

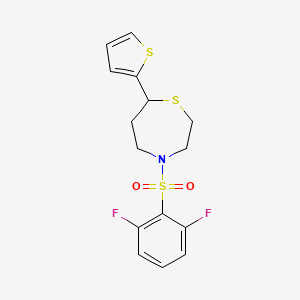

![molecular formula C18H16N2O5S B2831862 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 892856-94-9](/img/structure/B2831862.png)

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide, also known as DIBO, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. DIBO is a small molecule that has been shown to have antiviral, anticancer, and anti-inflammatory properties.

Applications De Recherche Scientifique

Sigma-2 Receptor Probes

Compounds with structures related to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide have been developed as sigma-2 receptor probes. For example, radiolabeled benzamide analogs have shown high affinity for sigma2 receptors, making them useful ligands for in vitro studies of these receptors (Xu et al., 2005).

Anticonvulsant Agents

Certain benzothiazole derivatives have been synthesized and evaluated as anticonvulsant agents. Their design incorporates functional groups essential for binding to benzodiazepine receptors, and some compounds have shown considerable anticonvulsant activity in tests, highlighting their potential as pharmacological tools (Faizi et al., 2017).

Anticancer Activity

Synthetic efforts have yielded 4-thiazolidinones with benzothiazole moieties that exhibit antitumor activity. Some of these compounds have demonstrated anticancer effects on various cancer cell lines, making them promising leads for the development of new anticancer therapies (Havrylyuk et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. Their ability to adsorb onto surfaces suggests applications in materials protection and preservation (Hu et al., 2016).

Anti-inflammatory and Analgesic Agents

The development of benzoxazolone and benzothiazolone dimers has been explored for their potential as anti-inflammatory and analgesic agents. Some compounds in this class have shown significant activity, comparable to well-known drugs, in both in vitro and in vivo studies (Abdelazeem et al., 2015).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, a category related to the compound of interest, have been synthesized and shown to possess cardiac electrophysiological activity. These compounds offer a new avenue for the development of selective class III agents for managing cardiac arrhythmias (Morgan et al., 1990).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, including transcription factors and enzymes involved in critical cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Propriétés

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-22-12-4-3-10(7-13(12)23-2)17(21)20-18-19-11-8-14-15(9-16(11)26-18)25-6-5-24-14/h3-4,7-9H,5-6H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSWUZSJTFOCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-difluorophenyl)-4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2831780.png)

![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2831786.png)

![2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2831790.png)

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2831791.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2831795.png)

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide](/img/structure/B2831798.png)

![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2831800.png)

![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide](/img/structure/B2831802.png)